molecular formula C24H25N3O4 B2582612 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1798525-09-3

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

カタログ番号 B2582612
CAS番号: 1798525-09-3
分子量: 419.481
InChIキー: QJOLHVGIIUNRLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a pyrazole ring, and a phenyloxane group. The 1,4-benzodioxin ring is a type of aromatic ether that is often found in various pharmaceuticals . The pyrazole ring is a type of heterocycle that is found in various drugs . The phenyloxane group is less common, but it is a type of ether.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic rings and the ether groups. These groups could potentially undergo electrophilic aromatic substitution reactions or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the ether groups could influence its solubility .

科学的研究の応用

Enzymatic Synthesis

The chiral motif of 2,3-dihydro-1,4 benzodioxane, a component of the compound, is widely used in various biologically active natural products and therapeutic agents . It has been proven that the absolute configuration of the C2 stereo centroid of benzodioxane greatly influences its biological activity .

Therapeutic Agents for Alzheimer’s Disease

The compound has potential applications in the treatment of Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .

Cholinesterases and Lipoxygenase Enzymes Inhibition

The compound exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes and their inhibition can have therapeutic effects.

Antibacterial Activity

Derivatives of the compound could potentially have antibacterial activity . This could make it useful in the development of new antibiotics.

Antimycobacterial Activity

The compound could also have antimycobacterial activity . This could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

The compound could potentially have anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases.

Antitumor Activity

The compound could potentially have antitumor activity . This could make it useful in the development of new cancer treatments.

Antidiabetic Activity

The compound could potentially have antidiabetic activity . This could make it useful in the treatment of diabetes.

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could potentially interact with various biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

将来の方向性

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses .

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-23(24(10-12-29-13-11-24)18-6-2-1-3-7-18)26-19-14-25-27(15-19)16-20-17-30-21-8-4-5-9-22(21)31-20/h1-9,14-15,20H,10-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLHVGIIUNRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。